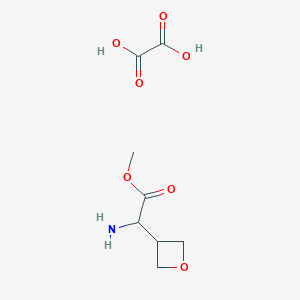
2-アミノ-2-(オキセタン-3-イル)酢酸メチル; シュウ酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid has several scientific research applications, including:
Chemistry: It is used as a reference standard in various chemical analyses and experiments.
Biology: It is used in biochemical studies to understand the behavior of amino acid derivatives.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid typically involves the reaction of oxetan-3-yl glycine with methanol in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
化学反応の分析
Types of Reactions
Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives .
作用機序
The mechanism of action of Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxetan ring can also participate in various chemical reactions, affecting the compound’s overall activity .
類似化合物との比較
Similar Compounds
Methyl 2-amino-2-(3-hydroxyoxetan-3-yl)acetate; oxalic acid: This compound has a similar structure but includes a hydroxyl group on the oxetan ring.
Oxetan-3-yl glycine methyl ester: This is another name for Methyl 2-amino-2-(oxetan-3-yl)acetate.
Uniqueness
Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid is unique due to its specific combination of an amino group and an oxetan ring, which allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications .
生物活性
Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid is a compound of significant interest due to its unique structural features that may confer diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid consists of an oxetane ring, an amino group, and a methyl ester moiety. The presence of these functional groups suggests potential interactions with biological systems that can lead to various pharmacological effects.
Key Structural Features:
- Oxetane Ring : A four-membered cyclic ether that may influence reactivity and biological interactions.
- Amino Group : Capable of forming hydrogen bonds, enhancing interaction with biological targets.
- Methyl Ester : Contributes to lipophilicity, potentially affecting absorption and distribution in biological systems.
The biological activity of methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The oxetane ring may enhance membrane permeability, allowing for increased efficacy against bacterial strains.
- Enzyme Inhibition : The amino group can interact with active sites of enzymes, potentially inhibiting their function. This is particularly relevant in the context of metabolic pathways involving amino acids.
- Cell Signaling Modulation : By influencing receptor interactions, this compound may modulate signaling pathways associated with cell growth and apoptosis.
Biological Activity Data
The following table summarizes key findings related to the biological activity of methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid and its derivatives:
Case Study 1: Antimicrobial Properties
A study investigating the antimicrobial effects of methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes was noted as a primary mechanism.
Case Study 2: Cytotoxic Effects in Cancer Research
Research on the cytotoxic properties of this compound revealed its potential as an anticancer agent. In vitro studies showed that it could induce apoptosis in breast cancer cell lines by inhibiting key metabolic enzymes involved in cell proliferation.
特性
IUPAC Name |
methyl 2-amino-2-(oxetan-3-yl)acetate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.C2H2O4/c1-9-6(8)5(7)4-2-10-3-4;3-1(4)2(5)6/h4-5H,2-3,7H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTPFFUPTSIHLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1COC1)N.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














